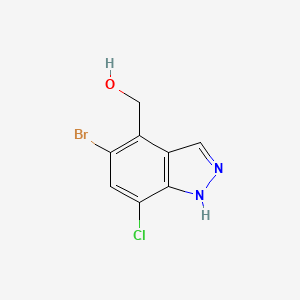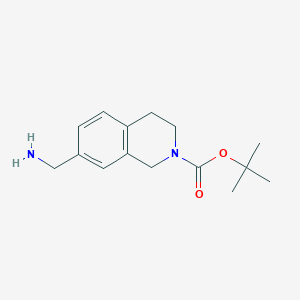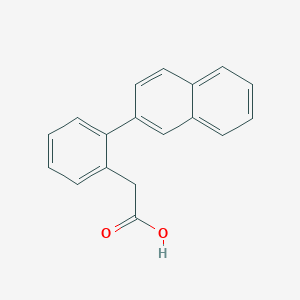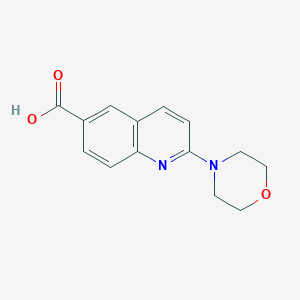
(5-Bromo-7-chloro-1H-indazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-7-chloro-1H-indazol-4-yl)methanol: is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-7-chloro-1H-indazol-4-yl)methanol typically involves the bromination and chlorination of indazole derivatives. One common method includes the regioselective bromination of 2,6-dichlorobenzonitrile followed by cyclization with hydrazine to form the indazole core
Industrial Production Methods: Industrial production of this compound can be achieved through a scalable process that includes the use of inexpensive starting materials and efficient reaction conditions. The process often involves a two-step sequence of bromination and cyclization, followed by purification techniques such as recrystallization or column chromatography to obtain the desired product in high yield .
化学反応の分析
Types of Reactions: (5-Bromo-7-chloro-1H-indazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the halogen atoms.
Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications.
科学的研究の応用
Chemistry: (5-Bromo-7-chloro-1H-indazol-4-yl)methanol is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Indazole derivatives have shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents .
Medicine: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development. It has been investigated for its potential to inhibit specific enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the development of agrochemicals and advanced materials with specific properties .
作用機序
The mechanism of action of (5-Bromo-7-chloro-1H-indazol-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
類似化合物との比較
7-Bromo-4-chloro-1H-indazol-3-amine: Used in the synthesis of Lenacapavir, a potent capsid inhibitor for HIV-1.
5-Bromo-1H-indazol-3-amine: Known for its applications in medicinal chemistry and as an intermediate in the synthesis of biologically active compounds.
Uniqueness: (5-Bromo-7-chloro-1H-indazol-4-yl)methanol stands out due to the presence of the methanol group, which enhances its solubility and reactivity. This unique feature allows for the development of derivatives with improved pharmacokinetic properties and specific biological activities .
特性
分子式 |
C8H6BrClN2O |
|---|---|
分子量 |
261.50 g/mol |
IUPAC名 |
(5-bromo-7-chloro-1H-indazol-4-yl)methanol |
InChI |
InChI=1S/C8H6BrClN2O/c9-6-1-7(10)8-4(2-11-12-8)5(6)3-13/h1-2,13H,3H2,(H,11,12) |
InChIキー |
MVHYXDLEFJIVGW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=C(C=NN2)C(=C1Br)CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-(Benzo[d][1,3]dioxol-5-yl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B11857846.png)


![2-Bromo-5,5-dimethyl-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one](/img/structure/B11857875.png)
![tert-Butyl 2-cyano-1-methyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B11857879.png)
![11H-indeno[1,2-b]quinoline-10-carboxylic acid](/img/structure/B11857890.png)



